molecular formula C20H22BNO3 B8246556 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile

3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile

Cat. No.: B8246556
M. Wt: 335.2 g/mol
InChI Key: OYKXAMTVOJEZJP-UHFFFAOYSA-N
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Description

3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile: is a complex organic compound that features a benzonitrile group linked to a phenoxy group, which is further connected to a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its boron-containing moiety makes it valuable in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds .

Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways. In medicine, it may serve as a precursor for the development of new therapeutic agents .

Industry: In the industrial sector, the compound is utilized in the production of advanced materials, such as polymers and electronic components. Its unique structure allows for the modification of material properties, enhancing their performance in various applications .

Mechanism of Action

The mechanism by which 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile exerts its effects is primarily through its ability to participate in various chemical reactions. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the nitrile group can interact with biological targets, potentially inhibiting enzyme activity or modulating signaling pathways .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile is unique due to the presence of both a nitrile and a phenoxy group. This dual functionality enhances its reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-8-10-18(11-9-17)23-14-16-7-5-6-15(12-16)13-22/h5-12H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKXAMTVOJEZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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